
1-Isopropyl-1H-imidazole-2-carbaldehyde
Descripción general
Descripción
1-Isopropyl-1H-imidazole-2-carbaldehyde (IPICA) is a compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. IPICA is an aldehyde containing an imidazole ring and isopropyl group. It is a colorless liquid with a melting point of -42°C and a boiling point of 92°C. Its molecular weight is 144.17 g/mol and its structure is C6H9N2O. IPICA is a versatile compound that is used in various synthetic reactions, as well as in biological systems.
Aplicaciones Científicas De Investigación
Copper-Catalyzed Oxidative Coupling
- A study by Li et al. (2015) discusses the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through copper-catalyzed oxidative coupling. This method highlights the preservation of the aldehyde group, utilizing cost-effective catalysts under mild conditions (Li et al., 2015).
Novel Synthesis of Alkaloids
- The research by Ando and Terashima (2010) presents a novel synthesis route for 2-amino-1H-imidazol-4-carbaldehyde derivatives. These derivatives are crucial for synthesizing various 2-aminoimidazole alkaloids, including oroidin and ageladine A (Ando & Terashima, 2010).
Synthesis and Characterization of Derivatives
- Orhan et al. (2019) explore the synthesis and characterization of new 4-Methyl-5-Imidazole Carbaldehyde Derivatives. These compounds, particularly imidazolium derivatives, are significant in medical chemistry due to their potential biological activities (Orhan et al., 2019).
Ionic Liquid Synthesis
- Qi (2011) describes the synthesis of the ionic liquid 1,4-(1-isopropyl-imidazole) butane bromide. This study is significant for developing new materials with specific properties like ionic liquids (Qi, 2011).
Photoluminescence in Zinc(II) Complexes
- A study by Li et al. (2019) investigates the photoluminescence properties in zinc(II) mononuclear complexes using organic ligands derived from imidazole carbaldehydes. Such research has implications in material science, particularly in developing luminescent materials (Li et al., 2019).
Synthesis of N-Protected Imidazole-4-carbaldehyde
- The research by Winter and Rétey (1994) focuses on the synthesis of N-Protected Imidazole-4-carbaldehyde. Such compounds are useful in various organic syntheses, particularly as intermediates in pharmaceutical chemistry (Winter & Rétey, 1994).
Fluorescent Protein Kaede Chromophore
- Chuang et al. (2009) present a synthesis method for the red Kaede chromophore using GFP chromophore and 1H-imidazole-5-carbaldehyde. This compound has potential applications in solar cells, demonstrating the versatility of imidazole derivatives in renewable energy technologies (Chuang et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
1-propan-2-ylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(2)9-4-3-8-7(9)5-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEJIEIBRIUGNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434793 | |
| Record name | 1-Isopropyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53332-64-2 | |
| Record name | 1-Isopropyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1336363.png)
![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)
![4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid](/img/structure/B1336367.png)

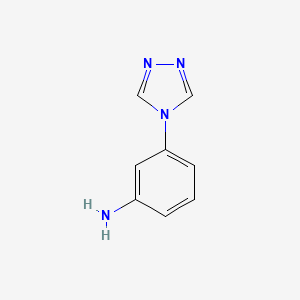

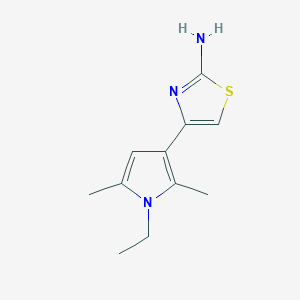
![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)
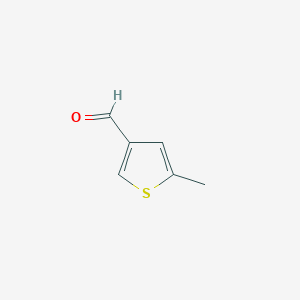
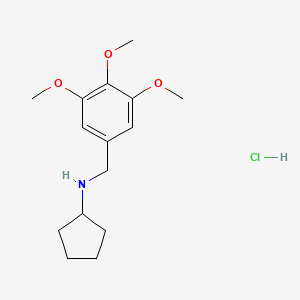
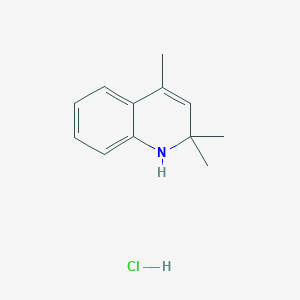


![Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate](/img/structure/B1336397.png)